S-ADENOSYL-L-METHIONINE
S-ADENOSYL-L-METHIONINE
Brand Name:
Vulcanchem
CAS No.:
17176-17-9
VCID:
VC0104048
InChI:
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1
SMILES:
Molecular Formula:
C15H22N6O5S
Molecular Weight:
398.4 g/mol
S-ADENOSYL-L-METHIONINE
CAS No.: 17176-17-9
Main Products
VCID: VC0104048
Molecular Formula: C15H22N6O5S
Molecular Weight: 398.4 g/mol
CAS No. | 17176-17-9 |
---|---|
Product Name | S-ADENOSYL-L-METHIONINE |
Molecular Formula | C15H22N6O5S |
Molecular Weight | 398.4 g/mol |
IUPAC Name | 2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate |
Standard InChI | InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7?,8-,10-,11-,14-,27?/m1/s1 |
Standard InChIKey | MEFKEPWMEQBLKI-YDBXVIPQSA-N |
Isomeric SMILES | C[S+](CCC(C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES | C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
PubChem Compound | 9865603 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume